Synthetic Accessibility: 87% Yield via Halogen/Metal Permutation Route
The synthesis of 5-bromo-4-fluoro-1H-indole-2-carboxylic acid has been demonstrated in a study on fluoroindolecarboxylic acids, achieving a yield of approximately 87% via a halogen/metal permutation route . This compares favorably to other fluoroindolecarboxylic acids synthesized in the same study, where yields varied widely, for example, 4-bromo-7-fluoro-1H-indole-2-carboxylic acid was obtained in ~74% yield and 7-bromo-4-fluoro-1H-indole-2-carboxylic acid in only ~34% yield, underscoring the favorable synthetic accessibility of the 5-bromo-4-fluoro substitution pattern . This established, high-yielding route makes it a practical and scalable building block for medicinal chemistry campaigns.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | ~87% |
| Comparator Or Baseline | 4-Bromo-7-fluoro-1H-indole-2-carboxylic acid: ~74%; 7-Bromo-4-fluoro-1H-indole-2-carboxylic acid: ~34% |
| Quantified Difference | At least 13 percentage points higher yield than the next best compared isomer, and 53 points higher than a less accessible isomer. |
| Conditions | Synthesis via halogen/metal permutation (details in Eur. J. Org. Chem. 2006). |
Why This Matters
For procurement, a high and reproducible synthetic yield translates to better availability and potentially lower cost, reducing supply chain risk for research programs dependent on this specific building block.
